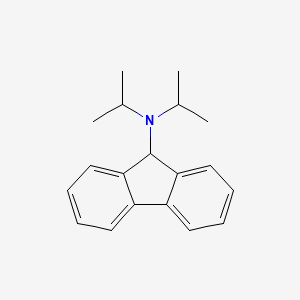
N,N-Di(propan-2-yl)-9H-fluoren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(propan-2-yl)-9H-fluoren-9-amine: is an organic compound characterized by the presence of a fluorenyl group attached to an amine functional group, with two isopropyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di(propan-2-yl)-9H-fluoren-9-amine typically involves the alkylation of 9H-fluoren-9-amine with isopropyl halides. A common method includes the reaction of 9H-fluoren-9-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N-Di(propan-2-yl)-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or primary amines, depending on the extent of reduction.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
Chemistry: N,N-Di(propan-2-yl)-9H-fluoren-9-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, where its structural properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which N,N-Di(propan-2-yl)-9H-fluoren-9-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The fluorenyl group can participate in π-π stacking interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different electronic characteristics.
N,N-Dimethyl-9H-fluoren-9-amine: A structurally similar compound with methyl groups instead of isopropyl groups.
Uniqueness: N,N-Di(propan-2-yl)-9H-fluoren-9-amine is unique due to the combination of the bulky isopropyl groups and the rigid fluorenyl structure. This combination imparts specific steric and electronic properties that differentiate it from other amines and fluorenyl derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
109495-00-3 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)-9H-fluoren-9-amine |
InChI |
InChI=1S/C19H23N/c1-13(2)20(14(3)4)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-14,19H,1-4H3 |
InChI Key |
RLIDEBYDLNNDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
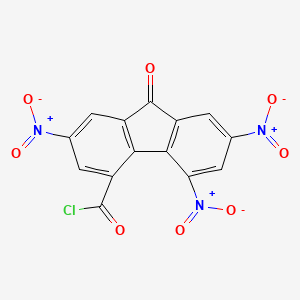
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
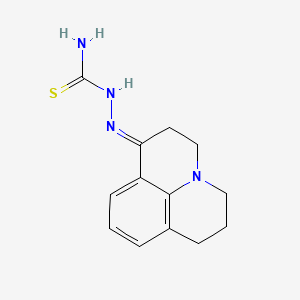
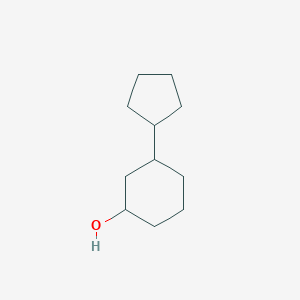
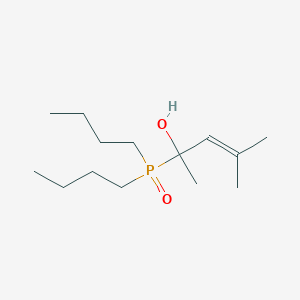
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
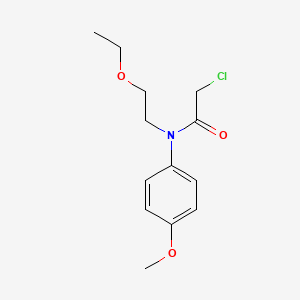
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
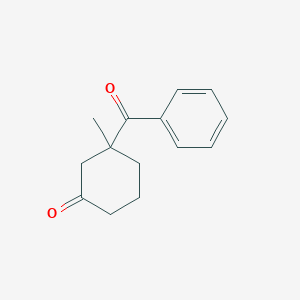
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
